2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Descripción
This compound is a cyclopenta[d]pyrimidine derivative featuring a furan-2-ylmethyl substituent, a sulfanylacetamide linker, and a 4-methoxyphenyl group. The compound’s bioactivity profile is inferred to correlate with its structural features, as hierarchical clustering of analogous molecules reveals that bioactivity similarities align with shared chemical scaffolds .
Propiedades
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-27-15-9-7-14(8-10-15)22-19(25)13-29-20-17-5-2-6-18(17)24(21(26)23-20)12-16-4-3-11-28-16/h3-4,7-11H,2,5-6,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXABIXRALWHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, which is then reacted with a cyclopenta[d]pyrimidine derivative under specific conditions to form the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-ylmethanol derivatives.
Reduction: The carbonyl group in the cyclopenta[d]pyrimidine core can be reduced to form corresponding alcohols.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furan-2-ylmethanol derivatives.
Reduction: Alcohol derivatives of the cyclopenta[d]pyrimidine core.
Substitution: Various substituted methoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Mecanismo De Acción
The mechanism of action of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The furan ring and cyclopenta[d]pyrimidine core can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or viral replication, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Table 1: Structural and Bioactivity Comparison
Computational Similarity Metrics
The Tanimoto coefficient (Tc) and Dice index are critical for quantifying structural similarity. For instance, Aglaithioduline, a hydroxamate-based HDAC inhibitor, shares ~70% similarity with SAHA (Tc ≥ 0.7) . Applying these metrics to the target compound, analogs with Tc > 0.8 (per EPA CompTox Dashboard criteria) include thienopyrimidine derivatives, highlighting conserved sulfanylacetamide motifs .
Table 2: Tanimoto Coefficients of Analogs
| Analog Compound | Tanimoto Coefficient | Key Shared Motifs |
|---|---|---|
| ZINC2886850 | 0.82 | Sulfanylacetamide, pyrimidine |
| SAHA | 0.68 | Hydrophobic linker |
| Veronicoside | 0.45 | Aromatic substituents |
Binding Affinity and Structural Motifs
Docking studies reveal that minor structural changes (e.g., allyl vs. furan-2-ylmethyl groups) alter binding affinities by 20–30% due to interactions with residues like Met7 or Asp144 in enzyme pockets. Compounds grouped by Murcko scaffolds and Tc ≥ 0.5 show conserved affinity trends, emphasizing the importance of the cyclopenta[d]pyrimidine core .
Table 3: Binding Affinity by Scaffold
| Scaffold Type | Mean Docking Affinity (kcal/mol) | Variability (SD) |
|---|---|---|
| Cyclopenta[d]pyrimidine | -9.2 | ±0.8 |
| Thieno[2,3-d]pyrimidine | -8.9 | ±1.1 |
| Benzoic acid derivatives | -7.5 | ±1.4 |
Pharmacokinetic and ADME Profiles
The 4-methoxyphenyl group enhances metabolic stability compared to 2-methylphenyl analogs (e.g., ZINC2886850), reducing CYP450-mediated oxidation. However, the furan moiety may introduce hepatotoxicity risks, as seen in structurally related compounds .
Case Study: ZINC2886850
This analog’s allyl group improves hydrophobic interactions but reduces solubility (logP = 3.1 vs. 2.8 for the target compound). Its 2-methylphenyl group also decreases metabolic stability, highlighting the trade-offs between substituent bulk and pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
